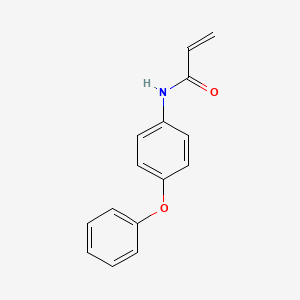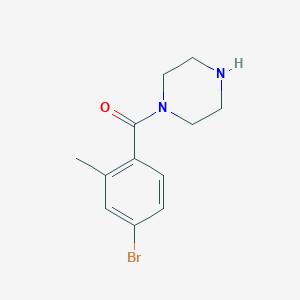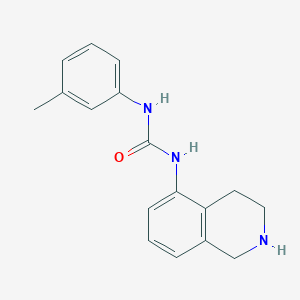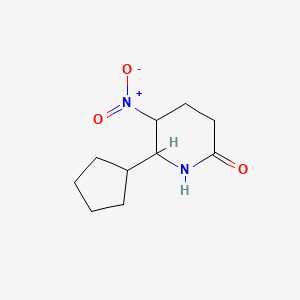
6-环戊基-5-硝基哌啶-2-酮
描述
6-Cyclopentyl-5-nitropiperidin-2-one, also known as CP-5-NO2, is an organic compound that has a wide variety of applications in scientific research. CP-5-NO2 is a cyclic nitro-substituted piperidinone that is used in a variety of synthetic reactions, as well as in the study of biochemical and physiological processes. This compound has been used in a number of scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
硝基芳香化合物代谢和环境影响
硝基芳香化合物,包括类似于6-环戊基-5-硝基哌啶-2-酮的结构,主要通过人类活动引入环境,如制造炸药、杀虫剂和合成中间体。研究已经发现微生物系统能够转化或降解这些化合物。厌氧细菌可以将硝基团还原为胺基,而像金黄色孢毛拟青霉这样的真菌在硝基芳香化合物降解的生物修复策略中显示出潜力,其中包括将它们转化为更少有害的物质或完全矿化它们。这种降解对于减轻硝基芳香化合物的环境影响至关重要,表明6-环戊基-5-硝基哌啶-2-酮和类似结构在环境生物技术中用于污染控制和修复工作的潜在应用(Spain, 2013)。
硝基还原酶靶向肿瘤缺氧
硝基还原酶(NTR)是一种在缺氧肿瘤中过度表达的酶,使其成为肿瘤检测和治疗的靶点。一项关于近红外青菁染料改性的硝基芳香基团的研究,包括类似于6-环戊基-5-硝基哌啶-2-酮的结构,展示了这些化合物在NTR监测和生物成像中的潜力。其中一种化合物,经过对-硝基苯甲酸酯基团改性,作为一种快速的近红外荧光增强探针用于NTR,能够在体内实现肿瘤缺氧的检测。这种应用突显了6-环戊基-5-硝基哌啶-2-酮衍生物在开发靶向肿瘤环境的诊断工具和治疗药物中的相关性(Li et al., 2015)。
腐蚀抑制
对于与6-环戊基-5-硝基哌啶-2-酮具有功能相似性的2-氨基-5-硝基-4,6-二芳基环己-1-烯-1,3,3-三氰基化合物的研究表明,这些化合物对于酸性环境中的低碳钢是有效的腐蚀抑制剂。它们在金属表面形成保护膜的能力,以及它们与基底的相互作用,表明6-环戊基-5-硝基哌啶-2-酮衍生物可以用于腐蚀保护应用的探索。这种用途在金属在恶劣化学条件下的保护至关重要的行业中尤为相关(Verma et al., 2015)。
生化分析
Biochemical Properties
6-Cyclopentyl-5-nitropiperidin-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic efficiency . The nature of these interactions often involves the binding of 6-Cyclopentyl-5-nitropiperidin-2-one to the active sites of these enzymes, leading to either inhibition or activation of their enzymatic functions.
Cellular Effects
The effects of 6-Cyclopentyl-5-nitropiperidin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 6-Cyclopentyl-5-nitropiperidin-2-one has been shown to affect the expression of genes involved in synaptic plasticity and neurotransmitter release . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 6-Cyclopentyl-5-nitropiperidin-2-one exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyclopentyl-5-nitropiperidin-2-one can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Cyclopentyl-5-nitropiperidin-2-one remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of 6-Cyclopentyl-5-nitropiperidin-2-one in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. These findings underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
6-Cyclopentyl-5-nitropiperidin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidative and reductive reactions, influencing the metabolic flux and levels of key metabolites . The compound’s interactions with enzymes such as cytochrome P450 and other oxidoreductases play a crucial role in its metabolic processing and overall biochemical activity.
Transport and Distribution
Within cells and tissues, 6-Cyclopentyl-5-nitropiperidin-2-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues . The compound’s distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to transport proteins, and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of 6-Cyclopentyl-5-nitropiperidin-2-one is critical for its activity and function. It is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it influences mitochondrial function and energy production. Its localization to other organelles, such as the endoplasmic reticulum and nucleus, also plays a role in its biochemical effects.
属性
IUPAC Name |
6-cyclopentyl-5-nitropiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9-6-5-8(12(14)15)10(11-9)7-3-1-2-4-7/h7-8,10H,1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHUYEVWXVQWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


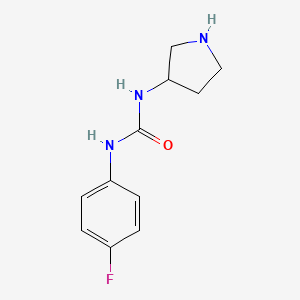




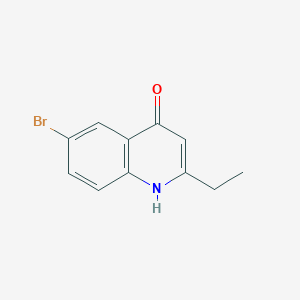
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)

![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
